2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide
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Description
Scientific Research Applications
Synthesis and Chemical Properties
Research has highlighted the importance of sulfonamide derivatives in the synthesis of complex molecules. For instance, studies on the stereoselective dearomatizing cyclization of enolates derived from N-nicotinoyl glycine and alanine derivatives have led to the production of azabicyclic amino acids, showcasing the utility of related sulfonamide structures in creating biologically relevant motifs (Arnott, Clayden, & Hamilton, 2006). Similarly, the development of antitumor sulfonamides has demonstrated the compound's potential in the design of cell cycle inhibitors, offering insights into the drug discovery process (Owa et al., 2002).
Photophysicochemical Applications
Significant progress has been made in exploring the photophysicochemical properties of sulfonamide derivatives. For example, the synthesis and characterization of zinc(II) phthalocyanine compounds with new benzenesulfonamide derivative substituents have opened new avenues for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021). This research underscores the potential of sulfonamide-based compounds in developing materials with significant photosensitizing abilities.
Antimicrobial and Antifungal Activities
The exploration of new pyridine derivatives, including those related to sulfonamide structures, has revealed their potent antimicrobial and antifungal activities. Studies such as the synthesis and microbial evaluation of new pyridine derivatives have shown the effectiveness of these compounds against various bacterial and fungal strains, highlighting their potential as therapeutic agents (Patel & Agravat, 2007).
Antitumor Properties
The role of sulfonamide derivatives in cancer therapy has been a significant area of research. The array-based structure and gene expression relationship study of antitumor sulfonamides, including their effects on cell cycle inhibition and tubulin polymerization disruption, provides valuable insights into their mechanism of action and potential clinical applications (Owa et al., 2002).
properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl-pyridin-3-ylsulfonylamino]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-28-19-11-9-17(10-12-19)15-24(29(26,27)20-8-5-13-22-14-20)16-21(25)23-18-6-3-2-4-7-18/h2-14H,15-16H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHMEYRYSMLWIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-(4-methoxybenzyl)pyridine-3-sulfonamido)-N-phenylacetamide |
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